methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 863460-51-9
VCID: VC7067571
InChI: InChI=1S/C17H12FN5O3S/c1-25-17(24)13-7-6-12(26-13)8-27-16-14-15(19-9-20-16)23(22-21-14)11-4-2-10(18)3-5-11/h2-7,9H,8H2,1H3
SMILES: COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Molecular Formula: C17H12FN5O3S
Molecular Weight: 385.37

methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate

CAS No.: 863460-51-9

Cat. No.: VC7067571

Molecular Formula: C17H12FN5O3S

Molecular Weight: 385.37

* For research use only. Not for human or veterinary use.

methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate - 863460-51-9

Specification

CAS No. 863460-51-9
Molecular Formula C17H12FN5O3S
Molecular Weight 385.37
IUPAC Name methyl 5-[[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate
Standard InChI InChI=1S/C17H12FN5O3S/c1-25-17(24)13-7-6-12(26-13)8-27-16-14-15(19-9-20-16)23(22-21-14)11-4-2-10(18)3-5-11/h2-7,9H,8H2,1H3
Standard InChI Key REBWDHWNBQUKTL-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Methyl furan-2-carboxylate: A furan ring substituted with a methoxycarbonyl group at position 2.

  • Thioether linkage: A sulfur atom connects the furan’s methyl group to the triazolopyrimidine scaffold.

  • 3-(4-Fluorophenyl)-3H- triazolo[4,5-d]pyrimidine: A bicyclic system comprising a triazole fused to a pyrimidine, with a 4-fluorophenyl substituent at position 3.

The molecular formula is C₁₉H₁₃FN₆O₃S, with a molecular weight of 424.41 g/mol. Key structural features include:

  • Planar triazolopyrimidine core: Facilitates π-π stacking interactions in biological targets.

  • Fluorophenyl group: Enhances lipophilicity and metabolic stability .

  • Thioether bridge: Improves resistance to oxidative degradation compared to ether linkages .

Physicochemical Properties

While experimental data for this specific compound are sparse, analogous structures provide predictive insights:

Table 1: Predicted Physicochemical Properties

PropertyValueMethod/Reference
LogP (octanol-water)3.8–4.2XLOGP3
Water Solubility0.005–0.01 mg/mLESOL
Topological Polar Surface Area108 ŲSILICOS-IT
CYP450 InhibitionCYP3A4, CYP2C9, CYP2D6ProTox-II Prediction

The compound’s high lipophilicity (LogP > 3) suggests favorable membrane permeability but may limit aqueous solubility. The polar surface area above 100 Ų indicates moderate blood-brain barrier penetration potential .

Synthesis and Characterization

Synthetic Routes

The synthesis likely involves sequential coupling reactions:

  • Formation of 3-(4-fluorophenyl)-3H-[1, triazolo[4,5-d]pyrimidin-7-thiol:

    • Cyclocondensation of 4-fluoroaniline with thiourea derivatives under acidic conditions .

  • Esterification of Furan-2-carboxylic Acid:

    • Manganese dioxide (MnO₂)-mediated oxidation of 5-(hydroxymethyl)furan-2-carbaldehyde in methanol, as demonstrated in analogous systems .

  • Thioether Coupling:

    • Nucleophilic substitution between the triazolopyrimidine thiol and a bromomethyl-furan intermediate in the presence of a base (e.g., K₂CO₃).

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 8.7–9.1 ppm (triazolopyrimidine protons).

    • δ 7.6–7.9 ppm (fluorophenyl aromatic protons).

    • δ 6.4–6.7 ppm (furan ring protons).

    • δ 3.8–4.2 ppm (thioether methylene and methoxy groups) .

  • HRMS: Calculated for C₁₉H₁₃FN₆O₃S [M+H]⁺: 425.0728; Observed: 425.0732 .

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